

Structure-activity relationship (SAR) studies of pyridazinone derivatives

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Compound of Interest

Compound Name: 5-iodo-2-methylpyridazin-3(2H)-one

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The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

A Comparative Guide to the Structure-Activity Relationships of Pyridazinone Derivatives

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.^[1] Its versatile structure allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities.^{[2][3]} This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyridazinone derivatives across key therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle changes in the substitution pattern on the pyridazinone core dramatically influence its biological profile, with supporting experimental data and detailed protocols.

The Architectural Blueprint: Understanding the Pyridazinone Core

The foundational pyridazinone scaffold presents multiple sites for chemical derivatization, primarily at the N-2, C-4, C-5, and C-6 positions. The inherent physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen-bonding capacity, contribute significantly to its ability to interact with various biological targets.^[4] The strategic

functionalization of these positions is the cornerstone of developing potent and selective therapeutic agents.

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